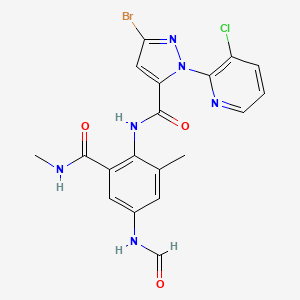
IN-Rya13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IN-Rya13, also known as 3-Bromo-1-(2-chlorophenyl)-N-(4-formamido-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide, is a compound with the molecular formula C19H16BrClN6O3 and a molecular weight of 491.72 g/mol . This compound is primarily used as an impurity reference material in pharmaceutical analytical testing .
Méthodes De Préparation
The synthesis of IN-Rya13 involves several steps, starting with the formation of the core pyrazole structure. The synthetic route typically includes:
Formation of the pyrazole ring: This involves the reaction of a suitable hydrazine with a 1,3-diketone or β-ketoester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Substitution reactions: The brominated pyrazole undergoes substitution reactions with various reagents to introduce the chlorophenyl and formamido groups.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
IN-Rya13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine and chlorine atoms in the molecule can be substituted with other groups using appropriate reagents.
Hydrolysis: The amide and carbamoyl groups can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include bromine, hydrazine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
IN-Rya13 has several applications in scientific research, including:
Pharmaceutical Analysis: It is used as an impurity reference material to ensure the quality and purity of pharmaceutical products.
Chemical Research: The compound is used in various chemical research studies to understand its reactivity and properties.
Biological Studies: this compound is used in biological studies to investigate its potential effects on biological systems.
Industrial Applications: The compound may have applications in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of IN-Rya13 involves its interaction with specific molecular targets and pathways. The compound is known to interact with ryanodine receptor channels, leading to the depletion of internal calcium stores and impaired regulation of muscle contraction. This can cause paralysis and eventual death in certain biological systems .
Comparaison Avec Des Composés Similaires
IN-Rya13 is similar to other compounds that interact with ryanodine receptor channels, such as cyantraniliprole and chlorantraniliprole. this compound has unique structural features, such as the presence of the formamido and methylcarbamoyl groups, which may contribute to its specific reactivity and applications .
Similar compounds include:
Cyantraniliprole: A diamide insecticide with a similar mode of action.
Chlorantraniliprole: Another diamide insecticide that targets ryanodine receptor channels.
Flubendiamide: A compound with a similar mechanism of action but different structural features.
Propriétés
Formule moléculaire |
C19H16BrClN6O3 |
|---|---|
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-formamido-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16BrClN6O3/c1-10-6-11(24-9-28)7-12(18(29)22-2)16(10)25-19(30)14-8-15(20)26-27(14)17-13(21)4-3-5-23-17/h3-9H,1-2H3,(H,22,29)(H,24,28)(H,25,30) |
Clé InChI |
MGPFSLMHYMBGJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















